
Argon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build.
This compound, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket.
This compound(0) is a monoatomic this compound. It has a role as a member of food packaging gas and a neuroprotective agent.
A noble gas with the atomic symbol Ar, atomic number 18, and atomic weight 39.948. It is used in fluorescent tubes and wherever an inert atmosphere is desired and nitrogen cannot be used.
Properties
CAS No. |
13965-95-2 |
|---|---|
Molecular Formula |
Ar |
Molecular Weight |
35.9675451 g/mol |
IUPAC Name |
argon-36 |
InChI |
InChI=1S/Ar/i1-4 |
InChI Key |
XKRFYHLGVUSROY-AHCXROLUSA-N |
SMILES |
[Ar] |
Isomeric SMILES |
[36Ar] |
Canonical SMILES |
[Ar] |
Synonyms |
Argon36 |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of Argon?
A1: this compound is a noble gas, existing as individual atoms rather than molecules. Its atomic symbol is Ar, and its atomic weight is 39.948 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: [] this compound is a strong scintillator, meaning it emits light when struck by ionizing radiation. This property makes it valuable in dark matter detection. [] Stark spectroscopy of this compound atoms is used to measure electric fields in environments like glow discharge plasmas. []
Q3: How does the electron energy distribution in this compound microplasmas differ from conventional this compound plasmas?
A3: [] this compound DC microplasmas, unlike conventional low-pressure this compound plasmas or Helium microplasmas, exhibit bi-Maxwellian electron energy probability functions (EEPFs) at pressures above 100 Torr. This difference arises from increased elastic and inelastic electron-neutral collisions due to the cathode fall length decreasing slower than electron-neutral collisional mean free paths.
Q4: What is a significant challenge in using atmospheric this compound for dark matter detection?
A4: [] Atmospheric this compound contains this compound-39, a radioactive isotope produced by cosmic ray interactions. This contamination creates background noise (pile-up) in detectors, limiting the size of liquid this compound-based detectors.
Q5: How can this limitation be addressed?
A5: [] this compound sourced from deep underground is significantly depleted in this compound-39 due to the Earth's shielding effect against cosmic rays. This makes underground this compound a superior target material for large-scale dark matter detectors.
Q6: What role does this compound play in welding?
A6: [, , ] this compound serves as a shielding gas in welding processes like Tungsten Inert Gas (TIG) welding, protecting the weld pool from atmospheric contamination. Its inert nature prevents unwanted reactions with the molten metal.
Q7: How does the flow rate of this compound affect TIG welding?
A7: [] The flow rate of this compound directly influences the height of the "pure this compound cone" surrounding the welding arc. Optimizing this flow is crucial for maximizing the shielding effect and achieving high-quality welds.
Q8: What challenges are associated with using this compound in welding industrial pure titanium pipelines?
A8: [] Traditional single-arc welding methods can be slow and resource-intensive for large-diameter titanium pipelines.
Q9: How can this be improved?
A9: [] A bottom-sealing twin-arc welding method, employing two this compound tungsten arc welding guns simultaneously inside and outside the pipeline, offers advantages such as faster welding speed, better control of weld quality, and reduced material consumption.
Q10: Can this compound be used in the fabrication of transparent electronics?
A10: [] Yes, this compound is used in the reactive magnetron sputtering process to deposit aluminum-doped zinc oxide (AZO) layers onto substrates like glass.
Q11: How does the ratio of this compound to Oxygen affect this process?
A11: [] The this compound/Oxygen ratio significantly influences the target surface state during sputtering, directly impacting the Al/Zn atomic ratios in the deposited AZO films. This, in turn, affects the optical and electrical properties of the final transparent conducting films.
Q12: Is there a method to increase the seawater corrosion resistance of MB5 magnesium alloy this compound arc welding joints?
A12: [] Yes, a method involving subzero treatment after this compound arc welding has been developed. The process involves specific tempering and controlled cooling cycles to enhance the seawater corrosion resistance of these joints.
Q13: How does the behavior of this compound change under confinement in mesopores?
A13: [, ] Unlike its bulk state, this compound confined in completely filled mesopores undergoes a continuous liquid-solid phase transition over a broad temperature range (approximately 45 K), as evidenced by ultrasonic measurements and effective medium analysis.
Q14: Does this confinement affect the properties of solid this compound?
A14: [] Interestingly, even with the pronounced confinement effect, the shear modulus of completely frozen this compound in pores is essentially the same as that of bulk this compound.
Q15: How does the presence of solid this compound in the pore center impact the freezing of surface layers?
A15: [] The presence of solid this compound in the pore center promotes the freezing of the first few this compound layers near the pore wall at a higher temperature (30 K) compared to single layers (20 K).
Q16: How does the freezing behavior of this compound compare to that of Nitrogen in mesopores?
A16: [] Nitrogen, due to its stronger interaction with the pore wall, exhibits a greater enhancement of the shear modulus in its adsorbed layers compared to this compound. This highlights the influence of molecule-pore wall interactions on freezing behavior.
Q17: What can be said about the nucleation of this compound droplets?
A17: [] Homogenous nucleation of this compound droplets has been experimentally studied in a cryogenic nucleation pulse chamber. Significant discrepancies between experimental results and predictions from classical nucleation theory highlight the need for more sophisticated theoretical models to accurately describe this compound nucleation.
Q18: How is molecular dynamics (MD) simulation used in studying this compound?
A18: [, ] MD simulations provide insights into various aspects of this compound, such as thermal conductivity in nanoscale films, structural transitions in this compound clusters, and the influence of three-body interactions on bulk viscosity.
Q19: What is the impact of film thickness on the thermal conductivity of this compound films?
A19: [] MD simulations show that the thermal conductivity of this compound films is influenced by film thickness up to approximately 100 nm. This finding underscores the importance of considering size effects in nanoscale thermal management.
Q20: Can MD simulations be used to study the effect of vacancies on thermal conductivity?
A20: [] Yes, simulations show that vacancies in this compound films significantly reduce thermal conductivity, with the reduction being more sensitive to vacancy concentration than distribution at a constant temperature.
Q21: Is there a connection between the lunar atmosphere and the presence of this compound-40 on the lunar surface?
A21: [] Yes, the lunar atmosphere is a likely source of the excess this compound-40 found in lunar surface materials. This is attributed to the photoionization of this compound-40 in the atmosphere and its subsequent implantation into the surface by solar wind interactions.
Q22: Does the lunar atmosphere play a role in the presence of other elements on the lunar surface?
A22: [] It is possible that the lunar atmosphere contributes to the presence of other unexpected elements or influences the distribution of solar wind elements on the lunar surface.
Q23: How is gas chromatography used in analyzing this compound?
A23: [, ] Gas chromatography, equipped with columns like molecular sieve 5A and activated charcoal, coupled with thermal conductivity detectors, is employed for the simultaneous analysis of this compound, Helium, and Neon in environmental samples like groundwater.
Q24: Why is determining the concentration of this compound in groundwater important?
A24: [] this compound concentration, alongside Helium and Neon, helps in determining groundwater dating parameters, such as recharge temperature and excess air, which are crucial in hydrogeological studies.
Q25: Can this compound be used to study biological materials?
A25: [] Yes, this compound ions, alongside oxygen atoms and molecules, are used in particle beam experiments to etch spores of Bacillus atrophaeus. This helps in understanding inactivation mechanisms and the etching processes in environments like this compound-oxygen plasmas.
Q26: Are there medical applications of this compound?
A26: [, , , , , ] this compound plasma coagulation (APC) is a medical procedure used to treat conditions like obstructive tracheobronchial stenosis and Barrett's esophagus.
Q27: Are there any risks associated with APC?
A27: [, , ] While generally effective, APC can lead to complications such as bleeding, arrhythmia, and in severe cases, tracheal perforation. Careful patient selection, operator skill, and appropriate precautions during the procedure are crucial to ensure safety.
Q28: How does this compound-Helium cryoablation work in a medical setting?
A28: [] This technique, using this compound-Helium gas mixtures for freezing, is often employed for tumor ablation. The size of the ice ball formed during the procedure is a crucial factor in determining treatment efficacy.
Q29: What is the optimal freezing time for tumors in this compound-Helium cryoablation?
A29: [] Clinical studies using spiral computed tomography (SCT) suggest that a 15-minute freezing time per cycle is optimal for effective tumor ablation with this compound-Helium cryoablation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol](/img/structure/B576566.png)
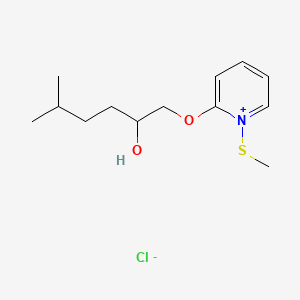
![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)
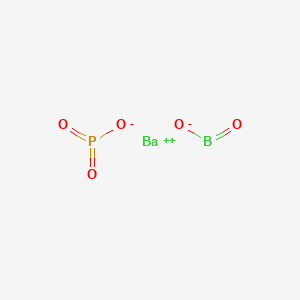
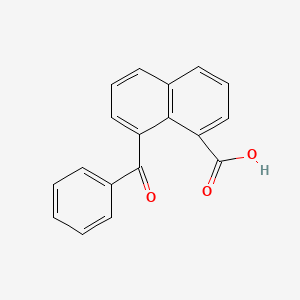
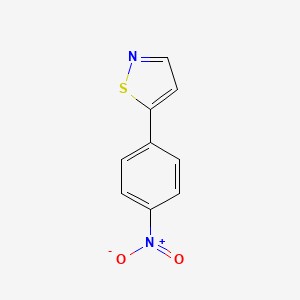

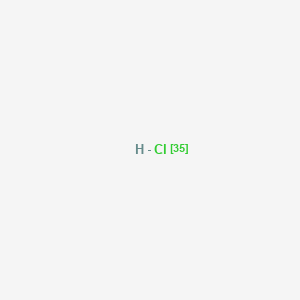
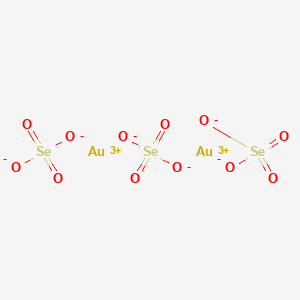
![(5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576579.png)


![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)

